Bienvenue dans la boutique en ligne BenchChem!

2,3-Dihydrobenzofuran-7-carboxamide

PARP-1 inhibition oncology DNA damage repair

2,3-Dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) is a bicyclic heterocyclic building block comprising a 2,3-dihydrobenzofuran core with a primary carboxamide substituent at the 7-position. With a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol, this compound serves as a validated pharmacophoric scaffold in multiple drug discovery programs targeting poly(ADP-ribose)polymerase-1 (PARP-1), serotonin-3 (5-HT₃) receptors, and dopamine D₂ receptors.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 134401-97-1
Cat. No. B140375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrobenzofuran-7-carboxamide
CAS134401-97-1
Synonyms7-Benzofurancarboxamide,2,3-dihydro-(9CI)
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1COC2=C1C=CC=C2C(=O)N
InChIInChI=1S/C9H9NO2/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2,(H2,10,11)
InChIKeyWJVVPYVGCDWJKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydrobenzofuran-7-carboxamide (CAS 134401-97-1): Core Scaffold Identity and Procurement-Relevant Characteristics


2,3-Dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide) is a bicyclic heterocyclic building block comprising a 2,3-dihydrobenzofuran core with a primary carboxamide substituent at the 7-position. With a molecular formula of C₉H₉NO₂ and a molecular weight of 163.17 g/mol, this compound serves as a validated pharmacophoric scaffold in multiple drug discovery programs targeting poly(ADP-ribose)polymerase-1 (PARP-1), serotonin-3 (5-HT₃) receptors, and dopamine D₂ receptors [1]. It is supplied as a yellow-to-white crystalline solid with a reported melting point of 184–187 °C (lit.), enabling unambiguous identity confirmation via differential scanning calorimetry or mixed melting point determination . The compound's carboxamide group participates in a characteristic intramolecular hydrogen bond with the dihydrofuran ring oxygen, forming a pseudotricyclic ring system that conformationally restricts the amide pharmacophore — a structural feature directly linked to its biological activity [1].

Why 2,3-Dihydrobenzofuran-7-carboxamide Cannot Be Interchanged with Its 2-Carboxamide Regioisomer or 3-Oxo-7-carboxamide Analog


The position of the carboxamide group on the 2,3-dihydrobenzofuran ring dictates both the compound's intramolecular hydrogen-bonding architecture and its target-binding pharmacology. Moving the carboxamide from the 7-position to the 2-position shifts biological activity from PARP-1 and 5-HT₃ receptor antagonism toward kappa opioid receptor agonism and NF-κB inhibition [1]. Even within the 7-carboxamide series, oxidation to the 3-oxo-7-carboxamide (DHBF-3-one-7-carboxamide) reduces PARP-1 inhibitory potency by approximately 1.7-fold (IC₅₀ 16.2 μM vs. 9.45 μM) and alters synthetic tractability at the 2-position [2]. Furthermore, the rank order of 5-HT₃ receptor affinity depends critically on substitution at the 2-position of the dihydrobenzofuran ring (dimethyl > (2S)-methyl > (2R)-methyl > unsubstituted), meaning the unsubstituted 2,3-dihydrobenzofuran-7-carboxamide represents a distinct potency tier that cannot be assumed equivalent to its alkylated congeners [3]. These quantitative differences preclude casual interchange of 2,3-dihydrobenzofuran-7-carboxamide with any close structural analog in a research or procurement context.

Quantitative Differentiation of 2,3-Dihydrobenzofuran-7-carboxamide: Comparator-Based Evidence for Scientific Selection


PARP-1 Inhibitory Potency: 1.7-Fold Superiority of DHBF-7-carboxamide Over Its 3-Oxo-7-carboxamide Analog

In a direct head-to-head comparison within the same study, the unsubstituted 2,3-dihydrobenzofuran-7-carboxamide (DHBF-7-carboxamide, compound 3) inhibited PARP-1 with an IC₅₀ of 9.45 ± 0.25 μM, whereas the structurally analogous DHBF-3-one-7-carboxamide scaffold (compound 36) exhibited a significantly weaker IC₅₀ of 16.2 μM [1]. This represents a 1.7-fold potency advantage for the 7-carboxamide scaffold. Furthermore, the 5-fluoro derivative of DHBF-7-carboxamide (compound 20, IC₅₀ = 2.12 ± 0.37 μM) achieved an additional ~5-fold potency improvement over the parent, demonstrating that the core scaffold is amenable to substantial optimization through substitution [1]. For reference, clinical PARP-1 inhibitors ABT-888 (veliparib) and AZD-2281 (olaparib) yielded IC₅₀ values of 0.006 ± 0.001 μM and 0.007 ± 0.001 μM, respectively, in the same assay [1].

PARP-1 inhibition oncology DNA damage repair

5-HT₃ Receptor Antagonism SAR: Unsubstituted Parent Defines the Baseline for Potency Gains from 2,2-Dimethyl Substitution

Structure-activity relationship studies on 2,3-dihydrobenzofuran-7-carboxamide derivatives established a clear rank order of 5-HT₃ receptor binding affinity: 2,2-dimethyl > (2S)-methyl > (2R)-methyl > unsubstituted (dihydro) [1]. The unsubstituted parent scaffold occupies the lowest position in this potency hierarchy, while the 2,2-dimethyl-5-chloro derivative (compound 24) achieved the highest affinity with a Ki of 0.055 nM and an in vivo ED₅₀ of 0.18 μg/kg i.v. in the von Bezold-Jarisch reflex model [1]. This quantitative rank order establishes the unsubstituted 2,3-dihydrobenzofuran-7-carboxamide as the essential baseline control compound for any study investigating the pharmacological impact of 2-position alkyl substitution on 5-HT₃ receptor engagement.

5-HT₃ receptor antagonism emesis migraine SAR

Dopamine D₂ Receptor Binding: Stereospecificity Inversion Dependent on N-Alkyl Chain Length

In a comparative study of N-[(1-alkyl-2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamides, the stereospecificity of dopamine D₂ receptor binding was found to invert as a function of N-alkyl chain length [1]. For 1-ethyl-substituted derivatives (compounds 9–12), the S-configured diastereomers (2S) were more potent than the R-configured diastereomers (2R). In contrast, for 1-n-butyl- and 1-n-hexyl-substituted derivatives (compounds 13–18), the R-configured diastereomers (2R) exhibited greater potency than their S counterparts (2S) [1]. This stereochemical inversion is a scaffold-specific phenomenon not observed in the corresponding 5-sulfamoylbenzamide series, where the same N-alkyl groups produce a different pattern of stereochemical preference [1]. A representative derivative from this series exhibited a Ki of 29 nM for the dopamine D₂ receptor [2].

dopamine D₂ receptor antipsychotic neuroleptic stereochemistry

Physical Property Differentiation: Melting Point Provides a Definitive Identity Check Against the Carboxylic Acid Precursor

The melting point of 2,3-dihydrobenzofuran-7-carboxamide (184–187 °C, lit.) is substantially higher than that of its common synthetic precursor, 2,3-dihydrobenzofuran-7-carboxylic acid (171–174 °C) . This ~13 °C differential provides a straightforward, instrumentally simple method to distinguish the carboxamide product from unreacted carboxylic acid starting material in synthetic workflows, without requiring chromatographic or spectroscopic analysis. The narrow melting range of the carboxamide (ΔT = 3 °C) also indicates high crystalline purity, which is a critical procurement specification for building block suppliers .

analytical chemistry quality control identity confirmation melting point

Off-Target Kinase Liability of 2,2-Dimethyl Derivative Contextualizes Parent Scaffold Selectivity for PARP-1

The 2,2-dimethyl-2,3-dihydrobenzofuran-7-carboxamide derivative has been crystallographically confirmed to bind the FGFR1 kinase domain (PDB ID: 5UQ0, resolution 2.30 Å) [1]. This fragment hit was identified through X-ray crystallographic screening, indicating that 2,2-dimethyl substitution on the dihydrobenzofuran-7-carboxamide scaffold introduces kinase off-target engagement. In contrast, the comprehensive PARP-1 inhibitor profiling study by Patel et al. (2014) reported no off-target kinase activity for the unsubstituted DHBF-7-carboxamide parent scaffold across the evaluated targets [2]. While direct comparative kinase profiling data between the parent and the 2,2-dimethyl derivative are not available within a single study, the structural evidence suggests that 2,2-dimethyl substitution expands the target engagement profile of the scaffold beyond PARP-1, potentially introducing undesirable kinase polypharmacology.

kinase selectivity off-target profiling FGFR1 fragment screening

Optimal Application Scenarios for 2,3-Dihydrobenzofuran-7-carboxamide Based on Quantitative Differentiation Evidence


PARP-1 Inhibitor Hit-to-Lead Programs Requiring a Conformationally Restricted Carboxamide Pharmacophore

2,3-Dihydrobenzofuran-7-carboxamide is the preferred starting scaffold for PARP-1 inhibitor discovery programs that require a carboxamide locked into a pseudotricyclic conformation via intramolecular hydrogen bonding. Its IC₅₀ of 9.45 μM against PARP-1, combined with the demonstrated feasibility of 5-fluoro substitution to achieve ~5-fold potency improvement (IC₅₀ = 2.12 μM), provides a validated optimization trajectory . The scaffold's solved cocrystal structure with the PARP-1 catalytic domain (PDB 4L6S) further enables structure-based drug design . Programs selecting this scaffold over the DHBF-3-one-7-carboxamide alternative benefit from a 1.7-fold intrinsic potency advantage at the lead identification stage .

5-HT₃ Receptor Antagonist SAR Studies Using Unsubstituted Parent as Baseline Control

In 5-HT₃ receptor antagonist development, 2,3-dihydrobenzofuran-7-carboxamide serves as the indispensable unsubstituted baseline compound. The established rank order of 5-HT₃ receptor affinity (2,2-dimethyl > (2S)-methyl > (2R)-methyl > unsubstituted) means that any investigation into the pharmacological impact of 2-position substitution requires the unsubstituted parent as the negative control to quantify the magnitude of potency enhancement . The most potent derivative in the series, 2,2-dimethyl-5-chloro-DHBF-7-carboxamide (compound 24), achieves a Ki of 0.055 nM and an in vivo ED₅₀ of 0.18 μg/kg i.v., and the contribution of each structural modification can only be deconvoluted by comparison to the unsubstituted parent .

Dopamine D₂ Receptor Ligand Development Exploiting Scaffold-Specific Stereochemical Inversion

The 2,3-dihydrobenzofuran-7-carboxamide scaffold is the chemotype of choice for investigating stereospecific dopamine D₂ receptor interactions that depend on N-alkyl chain length. The documented inversion of stereochemical preference from S (short N-alkyl chains) to R (longer N-alkyl chains) is a phenomenon unique to this scaffold and is not recapitulated by the sulfamoylbenzamide series . This makes the DHBF-7-carboxamide scaffold uniquely suited for programs exploring alkyl-chain-dependent stereochemical tuning of D₂ receptor pharmacology, with reported binding affinities in the low nanomolar range (Ki = 29 nM for a representative derivative) .

Procurement Quality Control: Melting Point-Based Identity Verification Upon Receipt

For laboratory procurement and inventory management, the melting point of 2,3-dihydrobenzofuran-7-carboxamide (184–187 °C) provides a rapid, instrumentally simple identity check that distinguishes the product from its most common synthetic precursor, 2,3-dihydrobenzofuran-7-carboxylic acid (171–174 °C) . The ~13 °C differential is sufficient for unambiguous discrimination via capillary melting point apparatus, reducing dependence on NMR or HPLC for routine incoming material verification. This is particularly valuable for core facilities and CROs managing multiple dihydrobenzofuran derivatives.

Quote Request

Request a Quote for 2,3-Dihydrobenzofuran-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.